molecular formula C25H16ClF3N4O2 B11210616 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11210616
M. Wt: 496.9 g/mol
InChI Key: UQSQSWROVAWEBR-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds, strong bases (e.g., sodium hydride), and acids (e.g., sulfuric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Typically results in the formation of amines or alcohols.

    Substitution: Can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H16ClF3N4O2

Molecular Weight

496.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H16ClF3N4O2/c26-16-7-5-6-15(12-16)19-13-23(35)33-21-11-4-3-10-20(21)32(24(33)31-19)14-22(34)30-18-9-2-1-8-17(18)25(27,28)29/h1-13H,14H2,(H,30,34)

InChI Key

UQSQSWROVAWEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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